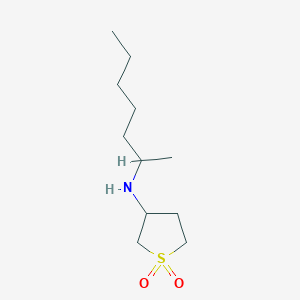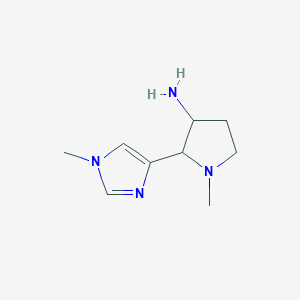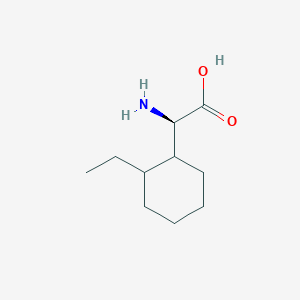
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is a synthetic organic compound with the molecular formula C12H14FN3 It is characterized by the presence of a fluorine atom at the 6th position, a piperidin-3-yl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group is attached through nucleophilic substitution reactions, often using piperidine and suitable leaving groups like halides.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom or piperidin-3-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidin-3-yl group contributes to its overall stability and solubility. The benzoxazole ring is crucial for the compound’s biological activity, as it can participate in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole
- 6-Fluoro-2-(piperidin-3-yl)-1H-indazole
- 6-Fluoro-2-(piperidin-3-yl)-1H-benzothiazole
Uniqueness
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is unique due to its specific combination of a fluorine atom, piperidin-3-yl group, and benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13FN2O |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
6-fluoro-2-piperidin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H13FN2O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |
InChI Key |
GLNNRQDTYDEHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(Nonan-2-yl)amino]butan-2-ol](/img/structure/B13283119.png)
![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13283120.png)

![4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13283132.png)


